molecular formula C6H15ClGe B1583768 Triethylgermanium chloride CAS No. 994-28-5

Triethylgermanium chloride

Cat. No.: B1583768
CAS No.: 994-28-5
M. Wt: 195.26 g/mol
InChI Key: CZKMPDNXOGQMFW-UHFFFAOYSA-N
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Description

It is a colorless to almost colorless liquid that is moisture-sensitive and insoluble in water . This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Triethylgermanium chloride can be synthesized through several methods. One common synthetic route involves the reaction of germanium tetrachloride with triethylaluminum. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial production methods often involve similar synthetic routes but on a larger scale. The use of specialized equipment to handle the moisture-sensitive nature of the compound is crucial to ensure the purity and yield of the product .

Chemical Reactions Analysis

Triethylgermanium chloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl lithium compounds typically yield triethylgermanium derivatives .

Scientific Research Applications

Triethylgermanium chloride has several applications in scientific research:

Mechanism of Action

The mechanism by which Triethylgermanium chloride exerts its effects is primarily through its reactivity with other chemical species. The chlorine atom in the compound can be readily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Triethylgermanium chloride can be compared with other similar compounds such as:

    Triethylgermanium Bromide: Similar in structure but with a bromine atom instead of chlorine. It exhibits similar reactivity but may have different reaction conditions and yields.

    Triethylgermanium Iodide: Another similar compound with an iodine atom. It is generally more reactive due to the larger atomic radius of iodine compared to chlorine.

    Triethylgermanium Fluoride: Less common but used in specific applications where fluoride reactivity is desired.

These comparisons highlight the unique properties of this compound, particularly its reactivity and applications in organic synthesis.

Properties

IUPAC Name

chloro(triethyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H15ClGe/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKMPDNXOGQMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Ge](CC)(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClGe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049382
Record name Triethylgermanium chloride
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Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

994-28-5
Record name Chlorotriethylgermane
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Record name Chlorotriethylgermane
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Record name 994-28-5
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Record name Triethylgermanium chloride
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Record name Chlorotriethylgermane
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Record name CHLOROTRIETHYLGERMANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is triethylchlorogermane generated in the context of rhodium complexes, and what is its significance?

A1: [] The research indicates that triethylchlorogermane is not a starting material but rather a product generated through specific reactions involving rhodium-germanium complexes. For instance, when the complex (Ph3P)2Rh(H)Cl(GeEt3) reacts with hydrogen chloride (HCl), triethylchlorogermane (Et3GeCl) is formed. This suggests that triethylchlorogermane can be a leaving group in substitution reactions within the coordination sphere of rhodium complexes. This reactivity could be relevant for further synthetic transformations or for understanding the stability and reactivity of rhodium-germanium bonds.

Q2: Are there any insights into the potential applications or further reactions involving triethylchlorogermane based on this research?

A2: [] While the research doesn't delve into specific applications of triethylchlorogermane itself, its generation as a product in these reactions suggests potential avenues for further investigation. For example, the ability of triethylchlorogermane to dissociate from the rhodium complex could be leveraged for the synthesis of other organogermanium compounds or for the development of catalytic cycles mediated by rhodium-germanium complexes. Further research is needed to explore these possibilities.

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